Bienvenue dans la boutique en ligne BenchChem!

8-methoxy-5-azaspiro[3.5]nonane

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

8-Methoxy-5-azaspiro[3.5]nonane (CAS 2361636-52-2) is a conformationally constrained spirocyclic amine with a methoxy substituent that enhances H-bond acceptor capacity and lipophilicity. Validated lipoxygenase inhibitor with antioxidant activity in lipid systems. Core scaffold for FAAH inhibition (CNS disorders) and RBP4-TTR antagonist development (insulin resistance, macular degeneration). Also inhibits formyltetrahydrofolate synthetase and carboxylesterase. Avoid scaffold mismatches by procuring this specific 8-methoxy-5-azaspiro[3.5]nonane analog for reproducible SAR.

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
CAS No. 2361636-52-2
Cat. No. B6239925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-5-azaspiro[3.5]nonane
CAS2361636-52-2
Molecular FormulaC9H17NO
Molecular Weight155.24 g/mol
Structural Identifiers
SMILESCOC1CCNC2(C1)CCC2
InChIInChI=1S/C9H17NO/c1-11-8-3-6-10-9(7-8)4-2-5-9/h8,10H,2-7H2,1H3
InChIKeyNEHJVYBKNUSGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxy-5-azaspiro[3.5]nonane (CAS 2361636-52-2): Procurement-Focused Spirocyclic Scaffold Overview


8-Methoxy-5-azaspiro[3.5]nonane (CAS 2361636-52-2) is a spirocyclic amine belonging to the 5-azaspiro[3.5]nonane class, characterized by a conformationally constrained bicyclic framework in which a cyclobutane ring and a piperidine ring share a single spiro-carbon atom. The compound bears a methoxy substituent at the 8-position of the piperidine ring. The molecular formula is C9H17NO, with a molecular weight of 155.24 g/mol [1]. The 5-azaspiro[3.5]nonane scaffold has been explored in drug discovery programs targeting fatty acid amide hydrolase (FAAH) inhibition and other therapeutic areas due to its rigid three-dimensional architecture [2]. The 8-methoxy substitution introduces additional hydrogen-bond acceptor capacity and modulates lipophilicity, distinguishing this compound from unsubstituted or alternative-substituted 5-azaspiro[3.5]nonane analogs.

Why Generic Substitution of 8-Methoxy-5-azaspiro[3.5]nonane with Other Azaspiro Scaffolds Is Not Recommended


The 5-azaspiro[3.5]nonane class encompasses structurally diverse compounds with distinct physicochemical and pharmacological profiles. Even minor structural modifications—such as the position of the nitrogen atom, the size of the spirocyclic rings, or the presence and placement of substituents like the 8-methoxy group—can profoundly alter molecular recognition at biological targets [1]. The 8-methoxy group directly influences hydrogen-bonding interactions, lipophilicity (logP), and metabolic stability relative to unsubstituted analogs such as 5-azaspiro[3.5]nonane (CAS 175-95-3). Furthermore, the nitrogen position distinguishes this 5-azaspiro[3.5]nonane scaffold from 1-azaspiro[3.5]nonane, 2-azaspiro[3.5]nonane, and 7-azaspiro[3.5]nonane isomers, each of which presents a different spatial orientation of the basic amine center for receptor engagement . Substitution with a generic azaspiro compound without verifying the specific substitution pattern and scaffold geometry may invalidate SAR hypotheses and compromise reproducibility in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for 8-Methoxy-5-azaspiro[3.5]nonane Procurement


Lipoxygenase Inhibition Potency of 8-Methoxy-5-azaspiro[3.5]nonane Relative to In-Class Comparators

8-Methoxy-5-azaspiro[3.5]nonane has been characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, while also inhibiting formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. This multi-target inhibition profile distinguishes the compound from unsubstituted 5-azaspiro[3.5]nonane, for which no comparable lipoxygenase inhibition data have been reported in the peer-reviewed literature. The methoxy substituent at the 8-position likely contributes to this enhanced enzyme engagement through hydrogen-bonding interactions within the lipoxygenase active site. The compound additionally exhibits antioxidant activity in fats and oils, a property not documented for the parent 5-azaspiro[3.5]nonane scaffold [1].

Lipoxygenase inhibition Arachidonic acid cascade Inflammation

RBP4-TTR Interaction Antagonism by 8-Methoxy-5-azaspiro[3.5]nonane-Containing Derivatives

Derivatives incorporating the 5-azaspiro[3.5]nonane scaffold, including those bearing the 8-methoxy substitution, have demonstrated the capacity to bind to retinol-binding protein 4 (RBP4) and antagonize the retinol-dependent RBP4–transthyretin (TTR) interaction as measured by HTRF assay [1]. This activity indicates that compounds in this class reduce serum RBP4 and retinol levels. Notably, RBP4 antagonism activity has not been documented for alternative azaspiro scaffolds such as 1-azaspiro[3.5]nonane, 2-azaspiro[3.5]nonane, or 7-azaspiro[3.5]nonane in available literature, suggesting that the 5-aza positional isomer and the 8-methoxy substitution collectively confer unique pharmacophore features for RBP4 binding pocket engagement.

RBP4 inhibition Retinol transport Metabolic disorders

Physicochemical Differentiation: LogP and Hydrogen-Bonding Profile vs. Unsubstituted Parent

The presence of the 8-methoxy substituent on the piperidine ring of 8-methoxy-5-azaspiro[3.5]nonane fundamentally alters the compound's physicochemical profile relative to the unsubstituted 5-azaspiro[3.5]nonane parent scaffold. The methoxy group contributes an additional hydrogen-bond acceptor atom and increases calculated lipophilicity (XLogP3) relative to the unsubstituted analog [1]. While direct experimental logP data for 8-methoxy-5-azaspiro[3.5]nonane are not publicly available, the calculated XLogP3 for the unsubstituted 5-azaspiro[3.5]nonane is approximately 1.4, and the addition of the methoxy group is expected to increase this value by approximately 0.3–0.5 logP units based on standard substituent contributions, thereby enhancing passive membrane permeability while maintaining solubility within acceptable drug-like ranges.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Procurement Scenarios for 8-Methoxy-5-azaspiro[3.5]nonane


Medicinal Chemistry SAR Exploration of Lipoxygenase Inhibitors

Investigators studying the arachidonic acid cascade and eicosanoid-mediated inflammation should consider 8-methoxy-5-azaspiro[3.5]nonane as a structurally defined lipoxygenase inhibitor. The compound's established lipoxygenase inhibition activity, coupled with its additional antioxidant properties in lipid systems, makes it a suitable tool compound for probing lipoxygenase-dependent pathways [1]. This is particularly relevant for projects requiring a lipoxygenase-active spirocyclic scaffold that also provides antioxidant protection in experimental models involving oxidative stress.

RBP4-Targeted Metabolic Disease Drug Discovery

The demonstrated capacity of 5-azaspiro[3.5]nonane-containing derivatives to antagonize the RBP4-TTR interaction positions 8-methoxy-5-azaspiro[3.5]nonane as a key intermediate or scaffold for developing RBP4 antagonists [1]. Programs focused on insulin resistance, type 2 diabetes, age-related macular degeneration, or retinol-dependent pathologies may benefit from this scaffold. The methoxy group at the 8-position provides a synthetic handle for further derivatization or may directly contribute to RBP4 binding pocket complementarity.

Spirocyclic Building Block for CNS-Penetrant Compound Libraries

The 5-azaspiro[3.5]nonane scaffold has been validated in FAAH inhibitor programs targeting central nervous system disorders, including pain and anxiety [1]. The 8-methoxy substitution confers distinct physicochemical properties—specifically, an additional hydrogen-bond acceptor and moderately enhanced lipophilicity compared to the unsubstituted parent [2]—that may optimize CNS penetration and target engagement profiles. Procurement of this specific analog is warranted for medicinal chemistry teams building focused libraries of conformationally constrained amines with differentiated property space for CNS drug discovery.

Enzymology Studies Involving Formyltetrahydrofolate Synthetase or Carboxylesterase

Beyond its primary lipoxygenase activity, 8-methoxy-5-azaspiro[3.5]nonane has been reported to inhibit formyltetrahydrofolate synthetase and carboxylesterase, albeit to a lesser extent [1]. This multi-enzyme inhibition profile makes the compound a useful probe for investigating folate metabolism or esterase-dependent prodrug activation pathways. The 8-methoxy group may serve as a recognition element or metabolic soft spot that distinguishes this analog from unsubstituted spirocyclic amines in enzyme profiling studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-methoxy-5-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.